1-[3-(2-Fluoroethyl)phenyl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(2-Fluoroethyl)phenyl]methanamine is an organic compound that belongs to the class of phenylmethanamines It features a phenyl ring substituted with a 2-fluoroethyl group and a methanamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2-Fluoroethyl)phenyl]methanamine typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative, such as 3-bromophenylmethanamine.
Fluoroethylation: The 3-bromophenylmethanamine undergoes a nucleophilic substitution reaction with 2-fluoroethyl bromide in the presence of a base like potassium carbonate. This step introduces the 2-fluoroethyl group to the benzene ring.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for reaction monitoring and product isolation.
Analyse Chemischer Reaktionen
Types of Reactions
1-[3-(2-Fluoroethyl)phenyl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or hydrocarbons.
Substitution: The fluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluoroethyl ketones, while reduction could produce various amines.
Wissenschaftliche Forschungsanwendungen
1-[3-(2-Fluoroethyl)phenyl]methanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-[3-(2-Fluoroethyl)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group can enhance the compound’s binding affinity and selectivity, influencing its biological activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Fluorophenyl)methanamine: Similar structure but lacks the 2-fluoroethyl group.
3-Fluorophenmetrazine: A compound with a different substitution pattern on the phenyl ring.
(2-Fluoro-3-(trifluoromethyl)phenyl)(phenyl)methanamine: Contains additional fluorine atoms and a different substitution pattern.
Uniqueness
1-[3-(2-Fluoroethyl)phenyl]methanamine is unique due to the presence of both a fluoroethyl group and a methanamine group on the phenyl ring. This combination can confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
767286-13-5 |
---|---|
Molekularformel |
C9H12FN |
Molekulargewicht |
153.20 g/mol |
IUPAC-Name |
[3-(2-fluoroethyl)phenyl]methanamine |
InChI |
InChI=1S/C9H12FN/c10-5-4-8-2-1-3-9(6-8)7-11/h1-3,6H,4-5,7,11H2 |
InChI-Schlüssel |
NAMRLSFZVZFARX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)CN)CCF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.